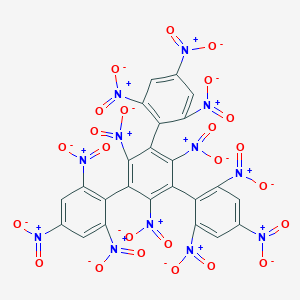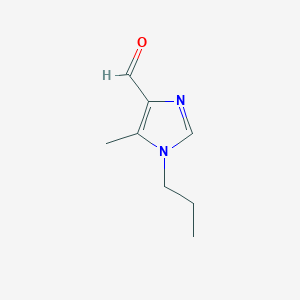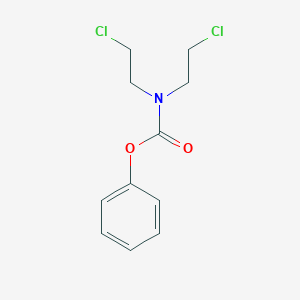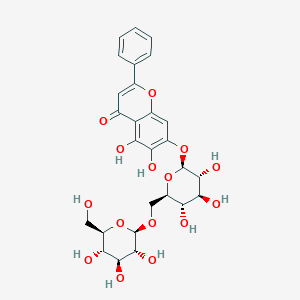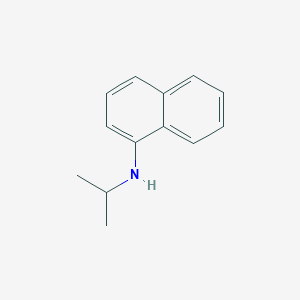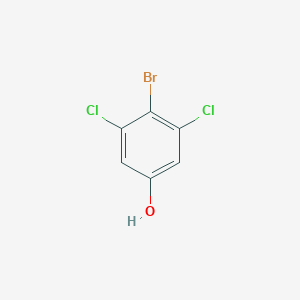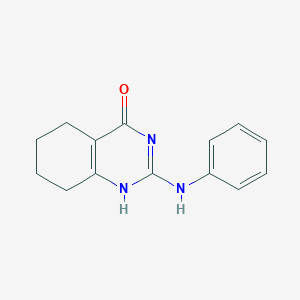
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one, also known as THQ, is a heterocyclic organic compound that has been widely studied for its potential use in various scientific research applications. THQ is a derivative of quinazoline and has a unique structure that makes it an attractive target for synthesis and investigation.
Mechanism Of Action
The mechanism of action of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes.
Biochemical And Physiological Effects
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it an attractive candidate for the development of anticancer drugs. However, 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has some limitations, including its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research involving 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one. One area of interest is the development of novel 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one derivatives with improved solubility and potency. Additionally, researchers are exploring the use of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one in combination with other anticancer agents to enhance its effectiveness. Finally, there is ongoing research into the mechanisms of action of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one and its potential use in other disease states beyond cancer.
Synthesis Methods
The synthesis of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one can be achieved through various methods, including the use of condensation reactions or cyclization reactions. One of the most common methods involves the reaction of aniline with 2-chloroquinazoline in the presence of a base. This reaction results in the formation of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one as a yellow solid.
Scientific Research Applications
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research involves the investigation of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one as a potential anticancer agent. Studies have shown that 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
CAS RN |
97041-36-6 |
|---|---|
Product Name |
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one |
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-anilino-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H15N3O/c18-13-11-8-4-5-9-12(11)16-14(17-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,15,16,17,18) |
InChI Key |
DULSKIZUOARNES-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3 |
SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



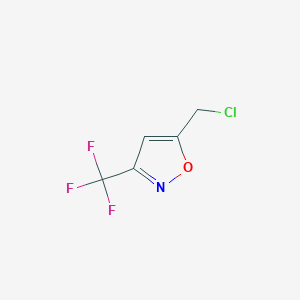
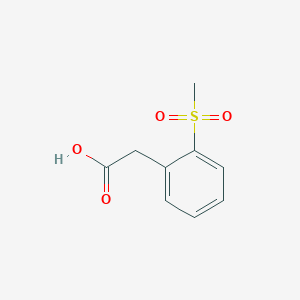
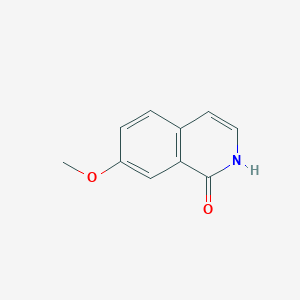
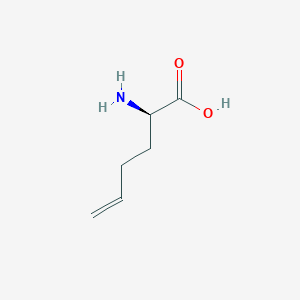

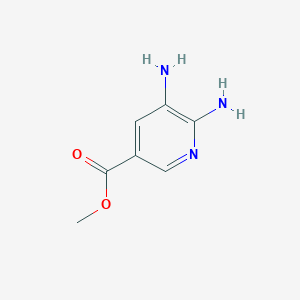
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)

